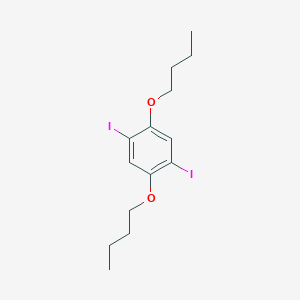
Anhydrovitamin A
Vue d'ensemble
Description
L’anhydrovitamine A est un composé organique appartenant à la classe des sesquiterpènes, qui sont des terpènes avec trois unités d'isoprène consécutives . Elle est dérivée de la vitamine A par la perte d'une molécule d'eau, résultant en une structure avec six doubles liaisons conjuguées . Ce composé est connu pour ses propriétés chimiques uniques et ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'anhydrovitamine A est synthétisée en traitant l'alcool de vitamine A avec un acide minéral fort dans un solvant anhydre . Cette réaction provoque la perte d'une molécule d'eau par la molécule de vitamine A, formant l'anhydrovitamine A. Le processus implique l'ionisation de la vitamine A en présence d'acide, suivie d'un déplacement de la charge positive vers un atome de carbone dans le cycle ionone, et enfin, la molécule retrouve sa neutralité électrique en perdant un proton .
Méthodes de production industrielle : La production industrielle d'anhydrovitamine A suit des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessite un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. L'utilisation de techniques chromatographiques avancées et de recristallisation contribue à atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions : L'anhydrovitamine A subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent la convertir en vitamine A ou en d'autres composés apparentés.
Substitution : Elle peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent généralement des catalyseurs et des solvants spécifiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de l'anhydrovitamine A, ainsi que des dérivés substitués qui ont différents groupes fonctionnels liés à la structure centrale .
4. Applications de la recherche scientifique
L'anhydrovitamine A a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des sesquiterpènes et de leurs dérivés.
Biologie : La recherche se concentre sur ses activités biologiques potentielles et ses interactions avec les composants cellulaires.
Médecine : Des études explorent ses utilisations thérapeutiques potentielles, y compris son rôle dans la vision et la régulation du système immunitaire.
Industrie : Elle est utilisée dans la production de divers dérivés de la vitamine A et de composés connexes
5. Mécanisme d'action
Le mécanisme d'action de l'anhydrovitamine A implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'elle exerce ses effets en se liant aux récepteurs nucléaires et en régulant la transcription génique. Cette interaction influence divers processus cellulaires, notamment la croissance, la différenciation et la réponse immunitaire .
Composés similaires :
Vitamine A (Rétinol) : Le composé parent à partir duquel l'anhydrovitamine A est dérivée.
Isoanhydrovitamine A : Un isomère structurel avec des propriétés similaires.
Subvitamine A : Un autre composé connexe trouvé dans les huiles de foie de poisson.
Unicité : L'anhydrovitamine A est unique en raison de sa structure spécifique avec six doubles liaisons conjuguées, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles en font un composé d'intérêt majeur dans la recherche scientifique .
Applications De Recherche Scientifique
Anhydrovitamin A has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sesquiterpenoids and their derivatives.
Biology: Research focuses on its potential biological activities and interactions with cellular components.
Medicine: Studies are exploring its potential therapeutic uses, including its role in vision and immune system regulation.
Industry: It is used in the production of various vitamin A derivatives and related compounds
Mécanisme D'action
The mechanism of action of anhydrovitamin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nuclear receptors and regulating gene transcription. This interaction influences various cellular processes, including growth, differentiation, and immune response .
Comparaison Avec Des Composés Similaires
Vitamin A (Retinol): The parent compound from which anhydrovitamin A is derived.
Isothis compound: A structural isomer with similar properties.
Subvitamin A: Another related compound found in fish liver oils.
Uniqueness: this compound is unique due to its specific structure with six conjugated double bonds, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Propriétés
IUPAC Name |
(6E)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRILWHNGFAIN-OYUWDNMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\C=C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123105 | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224-78-8 | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydrovitamin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrovitamin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROVITAMIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235BBF3K97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anhydroretinol?
A: Anhydroretinol has the molecular formula C20H28O and a molecular weight of 284.44 g/mol. []
Q2: What are the characteristic spectroscopic features of anhydroretinol?
A: Anhydroretinol displays characteristic UV absorption maxima at 388 nm, 368 nm, and 346 nm. [] Its infrared spectrum shows a distinctive band at 3460 cm-1, indicative of a hydroxyl group. []
Q3: How is anhydroretinol metabolized in the body?
A: Anhydroretinol can be metabolized to 14-hydroxy-4,14-retro-retinol (14-HRR) in the liver. [] It can also be formed from retinyl phosphate through non-enzymatic breakdown in the presence of acid. []
Q4: What are the known biological activities of anhydroretinol?
A4: Anhydroretinol displays several biological activities, including:
- Inhibition of lymphocyte physiology: Anhydroretinol inhibits retinol and 14-HRR-dependent effects, blocking B lymphocyte proliferation and T lymphocyte activation. []
- Induction of cell death: Anhydroretinol induces cell death in various cell lines, likely through the generation of reactive oxygen species. [, , ]
- Prevention of mammary cancer: Anhydroretinol has demonstrated efficacy in preventing N-methyl-N-nitrosourea-induced mammary cancer in rats. []
Q5: How does the biological activity of anhydroretinol compare to retinol?
A: Anhydroretinol exhibits different biological activities compared to retinol. While retinol promotes cell proliferation in lymphocytes and fibroblasts, anhydroretinol acts as an inhibitor. [] Additionally, anhydroretinol demonstrates lower teratogenicity compared to retinol. []
Q6: What is the role of anhydroretinol in cell death?
A: Anhydroretinol induces oxidative stress in cells, leading to cell death. This process appears to be independent of caspase activation, suggesting a non-apoptotic mechanism. [] Antioxidants like retinol, 14-HRR, and alpha-tocopherol can protect against anhydroretinol-induced cell death. []
Q7: How is anhydroretinol formed?
A7: Anhydroretinol can be formed through several pathways:
- Metabolically: It is a metabolite of retinol in various organisms, including mammals and insects. [, , ]
- Enzymatically: The enzyme retinol dehydratase, found in insects like Spodoptera frugiperda, catalyzes the conversion of retinol to anhydroretinol. []
- Chemically: Anhydroretinol is a common degradation product of retinol and retinyl esters, especially under acidic conditions or exposure to light and oxygen. [, , , , ]
Q8: Where is anhydroretinol found naturally?
A8: Anhydroretinol is found naturally in various sources:
- Fish liver oil: It is present in the liver oil of freshwater fish like Bagarius bagarius. []
- Whale liver oil: Anhydroretinol has been identified as a component of whale liver oil. []
- Pharmaceuticals: Anhydroretinol can be present as a degradation product in vitamin A-containing pharmaceuticals. []
Q9: What factors influence the stability of anhydroretinol?
A9: Anhydroretinol is susceptible to degradation under various conditions:
- Acidic conditions: Anhydroretinol can be formed from retinyl phosphate under acidic conditions, but it can also further degrade in such environments. [, ]
- Light exposure: UV light, particularly UVA, can degrade anhydroretinol. [, , ]
- Oxygen: The presence of oxygen accelerates the photodegradation of anhydroretinol. []
Q10: How can the stability of anhydroretinol be improved?
A10: Strategies to enhance anhydroretinol stability include:
- Protecting from light: Using opaque packaging and incorporating UV filters can minimize photodegradation. []
- Controlling pH: Formulating anhydroretinol at a pH where it is most stable can prevent acid-catalyzed degradation. []
- Adding antioxidants: Antioxidants, such as alpha-tocopherol (vitamin E), can help mitigate oxidative degradation. [, ]
- Microencapsulation: Encapsulating anhydroretinol in a protective matrix can improve stability and control release. []
Q11: What analytical techniques are used to identify and quantify anhydroretinol?
A11: Several techniques are employed for the analysis of anhydroretinol:
- High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is widely used to separate and quantify anhydroretinol from other retinoids. [, , ]
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of anhydroretinol, especially in complex mixtures. [, , , ]
- UV-Vis spectrophotometry: Anhydroretinol's characteristic UV absorption maxima allow for its detection and quantification using spectrophotometry. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about anhydroretinol and its derivatives. []
Q12: Is there research on anhydroretinol's interaction with F-actin?
A: Yes, research suggests that F-actin is a potential target for anhydroretinol's pro-apoptotic effects. Anhydroretinol treatment induces F-actin reorganization, leading to the formation of short, thick structures and membrane ruffles. This effect can be reversed by 14-HRR or retinol. []
Q13: What is the role of retinol dehydratase in anhydroretinol production?
A: Retinol dehydratase, an enzyme found in insects, catalyzes the direct conversion of retinol to anhydroretinol. This enzyme requires 3′-phosphoadenosine 5′-phosphosulfate for activity and exhibits high affinity for retinol, suggesting a physiological role in anhydroretinol production. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


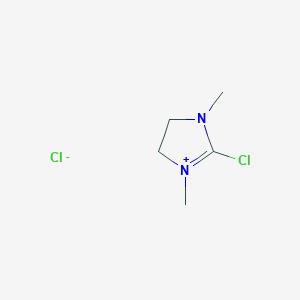

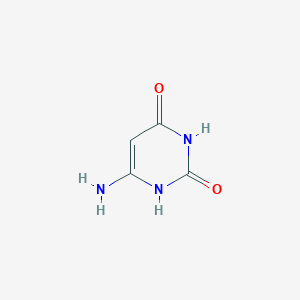
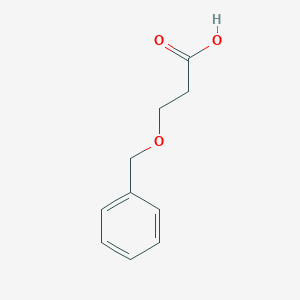
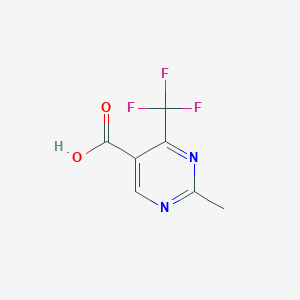
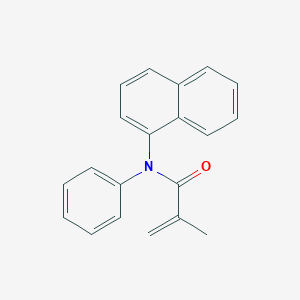
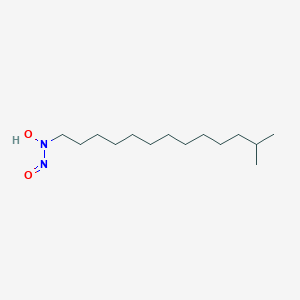
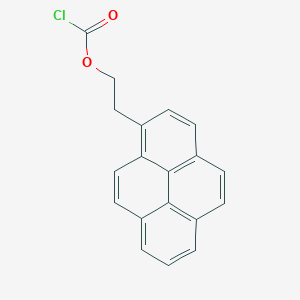
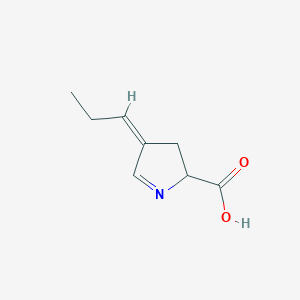
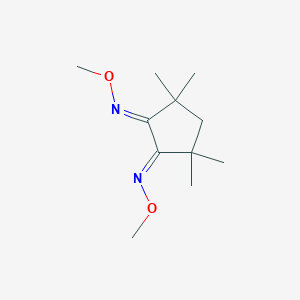
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
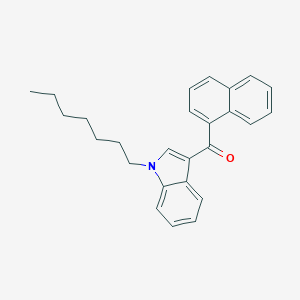
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
